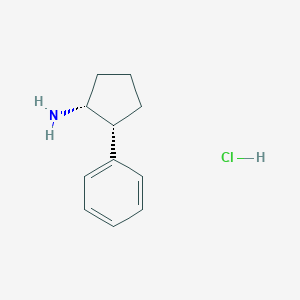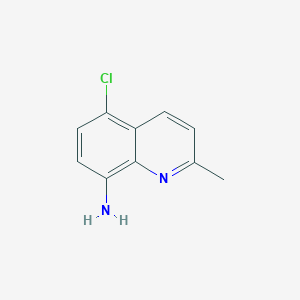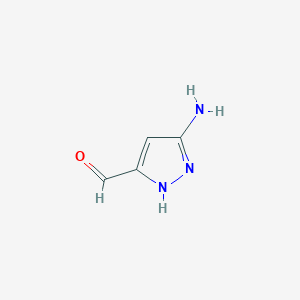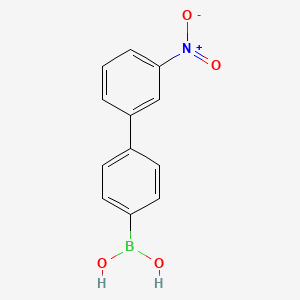
3'-Nitrobiphenyl-4-ylboronic acid
Descripción general
Descripción
3'-Nitrobiphenyl-4-ylboronic acid, also known as NBBA, is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, material science, and biochemistry.
Aplicaciones Científicas De Investigación
3'-Nitrobiphenyl-4-ylboronic acid has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and biochemistry. In organic synthesis, this compound is used as a building block for the synthesis of various biologically active compounds such as pharmaceuticals, agrochemicals, and natural products. In material science, this compound is used as a precursor for the synthesis of various functional materials such as liquid crystals, polymers, and OLEDs. In biochemistry, this compound is used as a tool for the detection and quantification of various biomolecules such as amino acids, proteins, and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3'-Nitrobiphenyl-4-ylboronic acid involves the reaction of its boronic acid group with various biomolecules such as amino acids, proteins, and nucleic acids. This reaction results in the formation of a stable boronate ester, which can be easily detected and quantified using various analytical techniques such as HPLC, GC, and LC-MS.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that this compound is a boronic acid derivative and can potentially interact with various biomolecules in living organisms. Therefore, further studies are required to fully understand the biochemical and physiological effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3'-Nitrobiphenyl-4-ylboronic acid in lab experiments include its high sensitivity, selectivity, and ease of detection. However, the limitations of using this compound in lab experiments include its potential toxicity, instability in aqueous solutions, and limited solubility in organic solvents.
Direcciones Futuras
The future directions for 3'-Nitrobiphenyl-4-ylboronic acid research include the development of new synthesis methods, the exploration of its potential applications in various fields such as medicine and environmental science, and the investigation of its biochemical and physiological effects on living organisms. Additionally, the development of new analytical techniques for the detection and quantification of this compound and its derivatives will also be an important area of research in the future.
In conclusion, this compound is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields such as organic synthesis, material science, and biochemistry. The synthesis method of this compound involves the reaction of this compound with various reagents such as palladium catalysts, aryl halides, and organometallic compounds. This compound has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and biochemistry. Its mechanism of action involves the reaction of its boronic acid group with various biomolecules such as amino acids, proteins, and nucleic acids. The future directions for this compound research include the development of new synthesis methods, the exploration of its potential applications in various fields, and the investigation of its biochemical and physiological effects on living organisms.
Propiedades
IUPAC Name |
[4-(3-nitrophenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BNO4/c15-13(16)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(17)18/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDVMFHJXZWNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



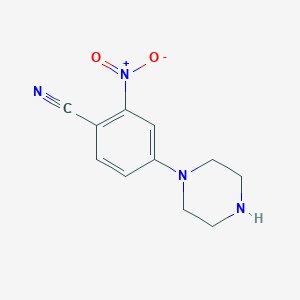
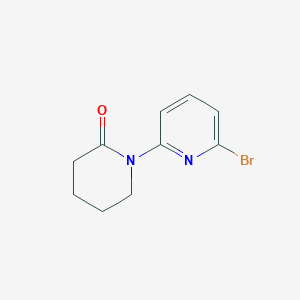


![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B3204086.png)

